REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[N+:10]([O-])([O-:12])=[O:11].[Na+].Cl>CCOCC.O>[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[C:7]=1[N+:10]([O-:12])=[O:11] |f:1.2|
|
Name
|
compound ( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
STIRRING
|
Details
|
under stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ether (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with 3N HCl (2×100 mL), saturated NaHCO3 solution (3×100 ML) and finally with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by chromatography over silica gel
|
Type
|
CUSTOM
|
Details
|
The collected fractions were further recrystalized in ether/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1[N+](=O)[O-])C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |